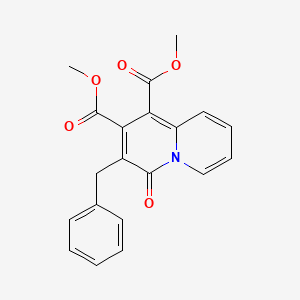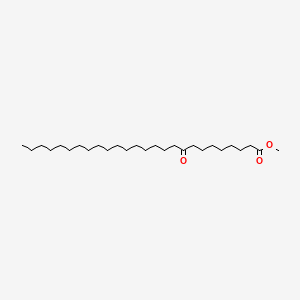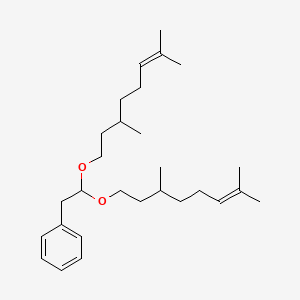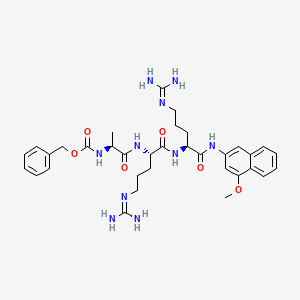
Z-Ala-Arg-Arg-MNA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide: is a synthetic peptide substrate commonly used in biochemical research. It is specifically designed as a substrate for cathepsin B, a cysteine protease enzyme involved in various cellular processes, including protein degradation and processing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide involves the stepwise coupling of amino acids and the final attachment of the 4-methoxy-β-naphthylamide group. The process typically includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of coupling agents like hydroxybenzotriazole (HOBt).
Deprotection: Removal of protecting groups to expose functional sites for further reactions.
Final Coupling: Attachment of the 4-methoxy-β-naphthylamide group to the peptide chain.
Industrial Production Methods: Industrial production of Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide undergoes hydrolysis in the presence of cathepsin B, resulting in the cleavage of peptide bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the amino acid residues.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using cathepsin B under physiological conditions (pH 7.4, 37°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are commonly employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Enzyme Kinetics: Used to study the kinetics of cathepsin B and other proteases.
Inhibitor Screening: Employed in assays to screen for potential inhibitors of cathepsin B.
Biology:
Cell Biology: Utilized to investigate the role of cathepsin B in cellular processes.
Pathology: Helps in understanding the involvement of cathepsin B in diseases like cancer and neurodegenerative disorders.
Medicine:
Drug Development: Aids in the development of therapeutic agents targeting cathepsin B.
Diagnostic Tools: Used in diagnostic assays to measure cathepsin B activity in biological samples.
Industry:
Biotechnology: Applied in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the formulation of enzyme-based drugs.
Wirkmechanismus
Molecular Targets and Pathways: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide acts as a substrate for cathepsin B. The enzyme recognizes the peptide sequence and cleaves the peptide bond, releasing 4-methoxy-β-naphthylamine. This cleavage can be monitored spectrophotometrically, providing insights into enzyme activity and inhibition .
Vergleich Mit ähnlichen Verbindungen
Boc-Val-Pro-Arg-7-amido-4-methylcoumarin hydrochloride: Another peptide substrate used for protease assays.
Z-Phe-Arg-7-amido-4-methylcoumarin hydrochloride: Commonly used in cathepsin B assays.
Uniqueness: Z-Ala-Arg-Arg 4-methoxy-β-naphthylamide is unique due to its specific sequence and the presence of the 4-methoxy-β-naphthylamide group, which provides distinct spectrophotometric properties for enzyme assays .
Eigenschaften
Molekularformel |
C34H46N10O6 |
|---|---|
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-26(14-8-16-39-32(35)36)30(46)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,42,46)(H,43,45)(H,44,47)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1 |
InChI-Schlüssel |
FDRPHVPMXLXYNU-PUUVEUEGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


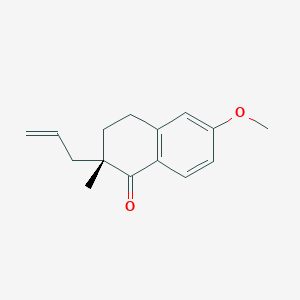

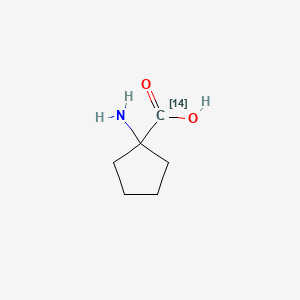

![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)
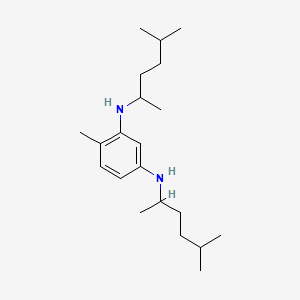
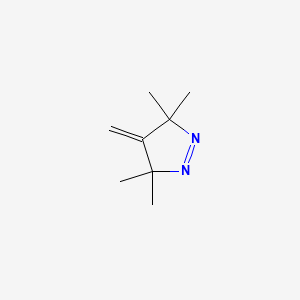
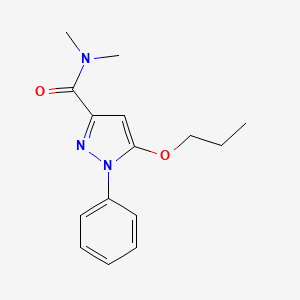
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)


